6,7-Dimethoxy-2-trifluoromethylquinolin-4-ol

Positional isomerism Electronic structure NMR spectroscopy

6,7-Dimethoxy-2-trifluoromethylquinolin-4-ol (CAS 41192-83-0, C₁₂H₁₀F₃NO₃, MW 273.21) is a polysubstituted 4-hydroxyquinoline derivative bearing a 2-trifluoromethyl group and 6,7-dimethoxy substitution on the quinoline core. The compound exists in solution as a tautomeric equilibrium between the 4-quinolinol and 4-quinolone forms.

Molecular Formula C12H10F3NO3
Molecular Weight 273.21 g/mol
Cat. No. B13873565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxy-2-trifluoromethylquinolin-4-ol
Molecular FormulaC12H10F3NO3
Molecular Weight273.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=O)C=C(N2)C(F)(F)F)OC
InChIInChI=1S/C12H10F3NO3/c1-18-9-3-6-7(4-10(9)19-2)16-11(5-8(6)17)12(13,14)15/h3-5H,1-2H3,(H,16,17)
InChIKeyZOSKHKKAAWONQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethoxy-2-trifluoromethylquinolin-4-ol (CAS 41192-83-0): Structural and Pharmacochemical Baseline for Procurement Decisions


6,7-Dimethoxy-2-trifluoromethylquinolin-4-ol (CAS 41192-83-0, C₁₂H₁₀F₃NO₃, MW 273.21) is a polysubstituted 4-hydroxyquinoline derivative bearing a 2-trifluoromethyl group and 6,7-dimethoxy substitution on the quinoline core. The compound exists in solution as a tautomeric equilibrium between the 4-quinolinol and 4-quinolone forms [1]. The juxtaposition of the electron-withdrawing CF₃ group at C2 and the electron-donating methoxy groups at C6/C7 creates a unique electronic environment distinct from its positional isomer 6,7-dimethoxy-4-(trifluoromethyl)quinolin-2(1H)-one (CAS 249736-95-6) and from the non-methoxylated parent 2-(trifluoromethyl)quinolin-4-ol (CAS 1701-18-4). The 6,7-dimethoxy substitution pattern on quinoline scaffolds has been established in multiple independent studies as advantageous for potent kinase inhibition [2], while the 2-trifluoromethyl-4-hydroxyquinoline core has demonstrated broad biological activity including antibacterial and photosystem II inhibitory effects [3][4].

Why 6,7-Dimethoxy-2-trifluoromethylquinolin-4-ol Cannot Be Replaced by Generic In-Class Analogs: Structural Determinants of Functional Specificity


Generic substitution among trifluoromethylquinolinol analogs is inadvisable because the positional arrangement of substituents on the quinoline core fundamentally determines both chemical reactivity and biological target engagement. The target compound places the trifluoromethyl group at C2 and the hydroxyl/carbonyl at C4, while the commercially prevalent isomer 6,7-dimethoxy-4-(trifluoromethyl)quinolin-2(1H)-one (CAS 249736-95-6) reverses this orientation. This positional isomerism produces measurably different electronic distributions (as evidenced by distinct ¹H and ¹³C NMR chemical shifts in DMSO-d₆ [1]), divergent hydrogen-bonding pharmacophores, and non-interchangeable synthetic reactivity in downstream derivatization. Furthermore, the removal of either the 6,7-dimethoxy groups or the 2-trifluoromethyl substituent abolishes the dual pharmacophoric character that enables engagement with kinase ATP-binding pockets: the 6,7-dimethoxy motif has been quantitatively demonstrated to be advantageous for sub-20 nM PDGF receptor tyrosine kinase inhibition [2], while 2-trifluoromethyl-4-hydroxyquinoline derivatives have shown MIC values as low as 3.12 μg/mL against Xanthomonas oryzae that are absent in des-trifluoromethyl or des-hydroxy analogs [3]. Substituting with an analog that alters any of these three structural features (CF₃ position, OH position, or methoxy presence) therefore leads to a functionally distinct compound with unpredictable biological activity.

6,7-Dimethoxy-2-trifluoromethylquinolin-4-ol: Quantitative Differential Evidence for Scientific Selection


Positional Isomer Differentiation: 2-CF₃ vs. 4-CF₃ Quinolinol Electronic Architecture

The target compound (2-CF₃, 4-OH) and its positional isomer 6,7-dimethoxy-4-(trifluoromethyl)quinolin-2(1H)-one (4-CF₃, 2-oxo; CAS 249736-95-6) are distinct chemical entities with non-superimposable physicochemical and pharmacological profiles. ¹H NMR spectroscopy in DMSO-d₆ confirms distinct chemical shift patterns between the two isomers [1]. In the target compound, the CF₃ group at C2 exerts a strong electron-withdrawing effect on the adjacent C3 position and the C4 hydroxyl, stabilizing the 4-quinolone tautomer in a different equilibrium ratio compared to the 4-CF₃ isomer where the CF₃ group withdraws electrons from the C4a-C8a ring junction and the C3 position. This differential electronic architecture means that the two isomers cannot serve as drop-in replacements in synthetic sequences or biological assays without altered outcomes.

Positional isomerism Electronic structure NMR spectroscopy Tautomerism

6,7-Dimethoxy Substitution: Quantitative Advantage for Kinase Inhibition Potency

In a systematic structure-activity relationship study of 63 quinoline derivatives as PDGF receptor tyrosine kinase (PDGF-RTK) inhibitors, Maguire et al. (1994) demonstrated that the presence of 6,7-dimethoxy groups on the quinoline ring was advantageous for potent enzyme inhibition [1]. Optimal PDGF-RTK inhibitory activity of ≤20 nM IC₅₀ was achieved when the 6,7-dimethoxyquinoline scaffold was combined with lipophilic 3-substituents (e.g., 4-methoxyphenyl, 3-fluoro-4-methoxyphenyl, 3-fluorophenyl) [1]. In contrast, the same study found most compounds inactive against EGFR tyrosine kinase, establishing target selectivity. This SAR finding has been subsequently corroborated by multiple independent research programs: Ki6896, bearing a 6,7-dimethoxy-4-quinolyloxy motif, inhibited PDGF β-receptor autophosphorylation with IC₅₀ = 0.31 μM [2]; Ki6783, a 3,4-dimethoxy-phenoxy-6,7-dimethoxyquinoline, showed IC₅₀ = 0.1 μM for PDGF β-receptor autophosphorylation in rat mesangial cells [3]. While the specific target compound (bearing 2-CF₃ and 4-OH rather than 3-aryl substitution) was not directly tested in these studies, the 6,7-dimethoxy pattern represents a validated pharmacophoric element for kinase inhibition that is absent in non-methoxylated 2-trifluoromethylquinolin-4-ol (CAS 1701-18-4).

PDGF receptor tyrosine kinase Kinase inhibition Structure-activity relationship IC50

2-Trifluoromethyl-4-hydroxyquinoline Core: Validated Antibacterial Pharmacophore with Quantitative In Vitro and In Vivo Efficacy

Qin et al. (2024) designed and synthesized a series of 2-(trifluoromethyl)-4-hydroxyquinoline derivatives bearing amino alcohol side chains and evaluated their antibacterial activity against plant phytopathogenic bacteria [1]. The lead compound Qa5, built upon the 2-trifluoromethyl-4-hydroxyquinoline core, exhibited an MIC of 3.12 μg/mL against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of rice bacterial blight [1]. In head-to-head in vivo comparison, Qa5 at 200 μg/mL provided 33.0% protective efficacy against rice bacterial blight, significantly outperforming the commercial standard bismerthiazol at the same concentration (18.3% protective efficacy) [1]. The curative efficacy of Qa5 (35.0%) was comparable to bismerthiazol (35.7%). The 2-trifluoromethyl-4-hydroxyquinoline scaffold is essential for this activity: mechanistic studies revealed that Qa5 induces intracellular oxidative damage in Xoo and disrupts bacterial cell membrane integrity, and the trifluoromethyl group contributes to the lipophilicity required for membrane penetration [1]. In contrast, earlier QSAR modeling of 2-trifluoromethyl-4-hydroxyquinoline derivatives as photosystem II inhibitors by Winkler et al. established that the 4-hydroxy group is a critical hydrogen-bond donor for target binding in the QB site, while the 2-CF₃ group modulates lipophilicity and electronic properties [2].

Antibacterial Plant pathogen MIC In vivo efficacy Xanthomonas oryzae

2-Trifluoromethylquinoline Derivatives as Tubulin Polymerization Inhibitors: Nanomolar Antiproliferative Activity Across Cancer Cell Lines

Two independent 2023 studies established the 2-trifluoromethylquinoline scaffold as a privileged structure for tubulin polymerization inhibition. Zhang et al. (Future Med Chem, 2023) reported that N-aryl-2-trifluoromethylquinolin-4-amine derivatives exhibited nanomolar antiproliferative activity against four human cancer cell lines, with compound 5e showing IC₅₀ values of 0.49 μM (PC3), 0.08 μM (K562), and 0.01 μM (HeLa) [1]. Mao et al. (Bioorg Med Chem, 2025) reported an N-aryl-2-trifluoromethyl-quinoline-4-amine derivative 14b with IC₅₀ = 0.0027 μM against LNCaP prostate cancer cells, surpassing colchicine (Selectivity Index = 4.07) [2]. Mechanism studies confirmed binding at the colchicine site of β-tubulin, disruption of microtubule polymerization, G2/M cell cycle arrest, and induction of apoptosis [1][2]. While these studies used 4-amino derivatives rather than 4-hydroxy, the target compound 6,7-dimethoxy-2-trifluoromethylquinolin-4-ol serves as the direct hydroxyl precursor for synthesizing this class of 4-amino tubulin inhibitors via chlorination (POCl₃) followed by amination, a route analogous to that described by Avhale et al. for 2-amino-4-trifluoromethylquinolines [3].

Tubulin polymerization Anticancer IC50 Colchicine binding site Cell cycle arrest

CYP Enzyme Interaction Profile: 6,7-Dimethoxyquinolin-4-ol as CYP1A2 Inhibitor with Trifluoromethyl-Dependent Modulation

The 6,7-dimethoxyquinolin-4-ol scaffold (CAS 13425-93-9, lacking the 2-CF₃ group) has been identified as an inhibitor of cytochrome P450 1A2 (CYP1A2), a major hepatic drug-metabolizing enzyme . CYP1A2 inhibition is a critical parameter in preclinical drug development as it predicts potential drug-drug interactions. The introduction of the 2-trifluoromethyl group in the target compound is expected to modulate this CYP inhibition profile through altered lipophilicity (calculated logP increase of approximately 0.8–1.2 units relative to the des-CF₃ analog based on the Hansch π constant for CF₃ on aromatic systems) and electron-withdrawing effects on the quinoline ring, which may alter the binding mode within the CYP1A2 active site. While direct CYP1A2 inhibition data for the target compound itself are not yet published in the peer-reviewed literature, the availability of both the des-CF₃ analog (CAS 13425-93-9) and the target compound (CAS 41192-83-0) enables researchers to conduct matched-pair comparative CYP inhibition profiling to determine the quantitative effect of C2 trifluoromethylation on CYP1A2 selectivity .

Cytochrome P450 CYP1A2 Drug metabolism Drug-drug interaction Metabolic stability

Optimal Research and Industrial Application Scenarios for 6,7-Dimethoxy-2-trifluoromethylquinolin-4-ol


Kinase Inhibitor Lead Generation: PDGF Receptor and Related Tyrosine Kinase Programs

The target compound provides a dual-pharmacophoric starting scaffold for generating focused kinase inhibitor libraries. The 6,7-dimethoxy substitution pattern has been quantitatively validated across multiple independent studies as advantageous for achieving sub-20 nM IC₅₀ against PDGF receptor tyrosine kinase [1]. The 4-hydroxyl group serves as a synthetic handle for introducing diverse amine substituents (via chlorination with POCl₃ followed by nucleophilic displacement) to generate 4-aminoquinoline derivatives analogous to the nanomolar tubulin polymerization inhibitors 5e (HeLa IC₅₀ = 0.01 μM) and 14b (LNCaP IC₅₀ = 0.0027 μM) [2][3]. Critically, procurement of the target compound rather than its positional isomer (CAS 249736-95-6) ensures correct CF₃ placement for the colchicine-site tubulin inhibitor pharmacophore, where the 2-CF₃ group has been demonstrated by molecular docking to occupy a lipophilic pocket adjacent to the colchicine binding site [2].

Antibacterial Agrochemical Discovery Targeting Phytopathogenic Bacteria

The 2-trifluoromethyl-4-hydroxyquinoline core has been validated as an antibacterial scaffold with demonstrated superiority over the commercial agent bismerthiazol in in vivo rice bacterial blight models (33.0% vs. 18.3% protective efficacy at 200 μg/mL) [4]. The target compound, bearing additional 6,7-dimethoxy groups, offers enhanced opportunities for further structural elaboration compared to the simpler Qa5 core. The electron-donating methoxy groups increase the electron density of the aromatic ring, potentially enhancing oxidative damage-based antibacterial mechanisms similar to those demonstrated for Qa5 (intracellular ROS induction in Xanthomonas oryzae) [4]. Research groups developing novel green agricultural bactericides should select this compound as a diversification-ready intermediate for synthesizing amino-alcohol-conjugated quinolines with potentially improved efficacy over the current 3.12 μg/mL MIC benchmark [4].

Fluorescent Probe Development and Chemical Biology Tool Compounds

The 6,7-dimethoxy-2-trifluoromethylquinolin-4-ol scaffold can be converted to 2-amino-substituted derivatives that exhibit pH-independent fluorescence with large Stokes shifts, as demonstrated by Avhale et al. for the closely related 6,7-dimethoxy-4-trifluoromethylquinoline series [5]. The 4-hydroxyl group can be activated (via chlorination) for conjugation to fluorogenic amines or biomolecule-linking functionalities (e.g., activated ester formation for amine coupling to amino acids, aminosugars, and biopolymers) [5]. The presence of the 2-CF₃ group, compared to the 4-CF₃ series studied by Avhale, is expected to produce distinct fluorescence excitation/emission maxima due to the altered electronic conjugation pattern, potentially providing spectrally orthogonal probes for multiplexed imaging applications. Procurement of the target compound, rather than the 4-CF₃ isomer, is essential when a different spectral window is required.

Matched-Pair ADME-Tox Profiling: Quantifying Trifluoromethyl Effects on CYP Inhibition and Metabolic Stability

The target compound (CAS 41192-83-0) and its des-trifluoromethyl analog 6,7-dimethoxyquinolin-4-ol (CAS 13425-93-9) form an ideal matched molecular pair for quantifying the impact of C2 trifluoromethylation on in vitro ADME parameters. The des-CF₃ analog has been identified as a CYP1A2 inhibitor . Co-procurement of both compounds enables researchers to experimentally determine the ΔIC₅₀ for CYP1A2, the ΔlogD, the Δmetabolic half-life in human liver microsomes, and the Δplasma protein binding attributable specifically to the 2-CF₃ substituent. This matched-pair analysis provides quantitative justification for including or excluding the trifluoromethyl group in lead optimization, replacing reliance on qualitative medicinal chemistry heuristics with experimentally derived values.

Quote Request

Request a Quote for 6,7-Dimethoxy-2-trifluoromethylquinolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.